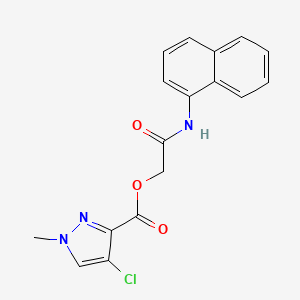
2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-(2-METHYLPIPERIDINO)-1-ETHANONE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-(2-METHYLPIPERIDINO)-1-ETHANONE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS).
Alkylation: The brominated pyrazole is alkylated with an appropriate alkyl halide to introduce the methyl group.
Coupling with Piperidine: The final step involves coupling the brominated pyrazole with 2-methylpiperidine under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions could target the bromine atom, potentially replacing it with a hydrogen atom.
Substitution: The bromine atom in the pyrazole ring is a reactive site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Oxidation of the methyl groups could lead to the formation of carboxylic acids.
Reduction: Reduction of the bromine atom would yield the corresponding hydrogenated pyrazole derivative.
Substitution: Substitution reactions would result in the replacement of the bromine atom with the nucleophile.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe in biochemical assays to study enzyme activity or protein interactions.
Medicine: Potentially useful in drug discovery and development, particularly for targeting specific biological pathways.
Industry: Could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-(2-METHYLPIPERIDINO)-1-ETHANONE would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-BROMO-1H-PYRAZOL-1-YL)-1-(2-METHYLPIPERIDINO)-1-ETHANONE: Similar structure but lacks the methyl group on the pyrazole ring.
2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)-1-(2-METHYLPIPERIDINO)-1-ETHANONE: Similar structure but with a chlorine atom instead of bromine.
2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-(PIPERIDINO)-1-ETHANONE: Similar structure but lacks the methyl group on the piperidine ring.
Uniqueness
The presence of both the bromine atom and the methyl groups in 2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-(2-METHYLPIPERIDINO)-1-ETHANONE may confer unique chemical and biological properties, such as increased reactivity or specificity for certain biological targets.
Propriétés
Formule moléculaire |
C12H18BrN3O |
|---|---|
Poids moléculaire |
300.19 g/mol |
Nom IUPAC |
2-(4-bromo-5-methylpyrazol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C12H18BrN3O/c1-9-5-3-4-6-15(9)12(17)8-16-10(2)11(13)7-14-16/h7,9H,3-6,8H2,1-2H3 |
Clé InChI |
TTWLZAIGKJOIFQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCN1C(=O)CN2C(=C(C=N2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B10964218.png)

![1-(3-Chlorophenyl)-3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B10964228.png)
![N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-4-chloro-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10964233.png)

![N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10964238.png)
![3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B10964244.png)
![Azepan-1-yl[5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B10964246.png)
![1-(4-Ethylphenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea](/img/structure/B10964249.png)

![1-[4-(3-Fluorobenzyl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one](/img/structure/B10964260.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide](/img/structure/B10964262.png)

![2-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B10964266.png)
